Spiro[4.11]hexadecane-1,4-dione
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Overview
Description
Spiro[4.11]hexadecane-1,4-dione is a spirocyclic compound characterized by a unique structure where two rings share a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.11]hexadecane-1,4-dione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol . This reaction is carried out under reflux conditions to ensure the complete formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.11]hexadecane-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Spiro[4.11]hexadecane-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of spiro[4.11]hexadecane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of prolyl hydroxylase, which is involved in the regulation of hypoxia-inducible factors (HIFs) .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the size and composition of the rings.
Spiro-1,3,4-thiadiazolines: These compounds feature a spirocyclic structure with sulfur and nitrogen atoms, offering different chemical properties and reactivity.
Uniqueness
Spiro[4.11]hexadecane-1,4-dione is unique due to its specific ring size and the presence of two ketone groups. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62248-56-0 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
spiro[4.11]hexadecane-1,4-dione |
InChI |
InChI=1S/C16H26O2/c17-14-10-11-15(18)16(14)12-8-6-4-2-1-3-5-7-9-13-16/h1-13H2 |
InChI Key |
YEFZVWFFCIFWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)C(=O)CCC2=O |
Origin of Product |
United States |
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